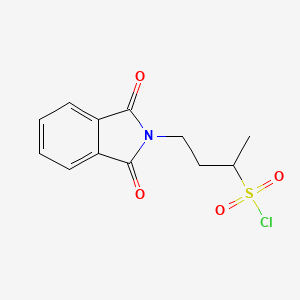

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride

Description

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride (CAS No.: EN300-1667097) is a sulfonyl chloride derivative featuring a 1,3-dioxoisoindoline moiety. Its molecular formula is C₁₁H₁₄ClN₂O₂S, with a molecular weight of 248.69 g/mol . The compound’s structure includes a sulfonyl chloride group (-SO₂Cl) at the C2 position of a butane chain linked to the isoindolyl core. This functional group confers high reactivity, making it a valuable intermediate in organic synthesis, particularly for sulfonamide formation.

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)butane-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOCMCGODWGOLOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride typically involves multiple steps, starting with the formation of the isoindole ring system. This can be achieved through the cyclization of phthalic anhydride with a suitable diamine. The resulting isoindole derivative is then further functionalized to introduce the sulfonyl chloride group at the appropriate position on the butane chain.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters would be crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.

Reduction: The isoindole ring system can be reduced to form different derivatives.

Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions to form various products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as alcohols or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Sulfonic Acids: Resulting from the oxidation of the sulfonyl chloride group.

Reduced Isoindole Derivatives: Formed through the reduction of the isoindole ring system.

Substitution Products: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or inhibitor in biochemical studies.

Medicine: Potential use in drug discovery and development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Differences

The following table summarizes key molecular parameters of the target compound and its analogs:

*Molecular weight inferred from structural similarity to the target compound.

Key Observations:

Positional Isomerism: The butane-1-sulfonyl chloride analog (CAS: EN300-01639) shares the same molecular formula as the target compound but differs in the sulfonyl chloride position.

Functional Group Diversity :

- The 3-chloro-4-oxopentane-1-sulfonyl chloride (258.04 g/mol) incorporates bromine and fluorine atoms, which increase molecular weight and may enhance electrophilicity at the sulfonyl chloride group .

- The benzene-sulfonyl chloride derivative (393.80 g/mol) includes aromatic methyl groups and an ethoxy linker, likely improving thermal stability but reducing solubility in polar solvents .

Direct Isoindolyl-Acyl Linkages : 2-(1,3-dioxo-isoindol-2-yl)acetyl chloride (211.60 g/mol) lacks the butane spacer, resulting in a shorter chain and higher electrophilicity at the acyl chloride group compared to the target compound’s sulfonyl chloride .

Physicochemical Properties

- Solubility : The target compound’s butane chain and sulfonyl chloride group may confer moderate solubility in aprotic solvents (e.g., dichloromethane or THF). In contrast, the benzene-sulfonyl chloride derivative’s aromaticity and methyl groups likely reduce aqueous solubility .

- Thermal Stability : The isoindolyl core is thermally stable, but the sulfonyl chloride group’s stability varies with substituents. For example, the 3-chloro-4-oxopentane analog’s halogen substituents could destabilize the molecule under heating .

Biological Activity

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride is a sulfonyl chloride derivative of isoindoline, a compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Characteristics

- Molecular Formula : C12H12ClN1O4S

- Molecular Weight : 303.74 g/mol

- CAS Number : 39739-03-2

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can lead to the modification of proteins and nucleic acids. This reactivity can affect cellular signaling pathways and gene expression.

Biological Activities

- Antitumor Activity

- Antimicrobial Properties

- Enzyme Inhibition

Case Study 1: Photodynamic Therapy

A study investigated the use of sulfonated phthalocyanines in PDT for tumor treatment. The findings revealed that variations in sulfonation levels affected the uptake and retention of the compound in tumor cells, enhancing the efficacy of PDT .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of isoindoline exhibited significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism was linked to membrane disruption and inhibition of cell wall synthesis .

Data Tables

Q & A

Q. What are the established synthetic routes for 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride?

The synthesis typically involves two key steps:

- Step 1 : Formation of the isoindole-1,3-dione (phthalimide) core. This is achieved by reacting phthalic anhydride with a primary amine (e.g., butane-1,4-diamine) under reflux in a polar aprotic solvent like DMF, followed by cyclization .

- Step 2 : Introduction of the sulfonyl chloride group. A chlorosulfonation reaction is performed using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled conditions (0–5°C, inert atmosphere) to avoid hydrolysis. The reaction is monitored via TLC or HPLC for intermediate sulfonic acid formation before final chlorination .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming the phthalimide moiety (e.g., aromatic protons at δ 7.6–8.1 ppm) and sulfonyl chloride group (distinctive splitting patterns for butane chain protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 329.05) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3% tolerance) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory due to the sulfonyl chloride’s reactivity and potential for exothermic hydrolysis.

- Ventilation : Use fume hoods to mitigate exposure to toxic gases (e.g., HCl release during reactions).

- Storage : Store in airtight, moisture-free containers at 2–8°C to prevent decomposition .

Q. How is this compound utilized in foundational organic synthesis research?

- Sulfonylation Reactions : Acts as a sulfonylating agent to introduce sulfonate groups into nucleophiles (e.g., amines, alcohols). For example, reaction with primary amines yields sulfonamides, a common motif in drug discovery .

- Crosslinking Agent : Used in polymer chemistry to modify copolymers (e.g., poly(acrylamide)) via sulfonate ester formation, enhancing material stability .

Advanced Research Questions

Q. How does solvent polarity influence the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Polar Protic Solvents (e.g., H2O, MeOH) : Accelerate hydrolysis to sulfonic acid, competing with desired substitutions. Use anhydrous conditions to suppress this pathway.

- Polar Aprotic Solvents (e.g., DMF, THF) : Stabilize the transition state in SN2 mechanisms, favoring sulfonamide/sulfonate ester formation. Kinetic studies in THF show 85% yield with piperidine at 25°C, versus <10% in MeOH .

Q. What experimental strategies resolve contradictory data on this compound’s stability in acidic vs. basic media?

- Controlled Stability Studies : Perform parallel experiments in buffered solutions (pH 2–12) at 25°C. Monitor degradation via HPLC:

- Acidic Conditions (pH <4) : Stable for >72 hours.

- Basic Conditions (pH >9) : Rapid hydrolysis (t = 2 hours).

- Mechanistic Insight : Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, validated by O isotopic labeling .

Q. How can this compound be integrated into the synthesis of complex heterocyclic systems?

- Tandem Reactions : Use as a dual electrophile in one-pot reactions. For example:

- React with 2-aminopyridine to form a sulfonamide, followed by intramolecular cyclization (using POCl3) to yield fused isoindole-pyridine hybrids .

- Key Data : Yields up to 65% achieved with microwave-assisted heating (100°C, 30 min) .

Q. What advanced techniques elucidate its interaction with biological targets (e.g., enzymes)?

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to map binding modes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K ≈ 2.3 μM) and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identify critical residues (e.g., His94 in carbonic anhydrase) via site-directed mutagenesis, confirming sulfonate group’s role in inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.